Oxodihydrothiochrome

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

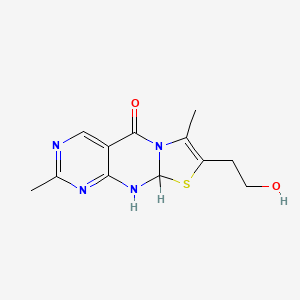

Oxodihydrothiochrome, also known as this compound, is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Oxodihydrothiochrome is primarily studied for its role in photochemical reactions. Notably, it is formed through the oxidation of thiochrome under aerobic conditions when exposed to ultraviolet and visible light. This reaction involves the interaction with singlet oxygen and riboflavin in triplet states, leading to the generation of reactive oxygen species that can be harnessed for various applications:

- Photodynamic Therapy : The ability of this compound to produce reactive oxygen species makes it a candidate for photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.

- Environmental Monitoring : Its photochemical properties can be utilized in sensors for detecting pollutants or monitoring environmental changes.

Medical Research Applications

The medical applications of this compound are diverse and promising:

- Antioxidant Properties : this compound exhibits antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Research indicates that it can protect cells from damage caused by reactive oxygen species, making it a potential therapeutic agent for conditions like neurodegenerative diseases.

- Neuroprotection : Studies have shown that compounds related to this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

- Metabolic Disorders : Research has indicated that derivatives of thiamine, including this compound, may play a role in glucose metabolism and could be beneficial in managing diabetes-related complications.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Photolysis Kinetics

A study examined the kinetics of thiochrome's photooxidation to this compound in aqueous solutions. The findings revealed that under specific light conditions, significant quantities of this compound could be generated, highlighting its potential utility in photochemical applications .

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant capabilities of this compound demonstrated its effectiveness in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress in various diseases .

Comparative Applications Table

The following table summarizes the key applications of this compound along with their respective benefits:

| Application Area | Description | Potential Benefits |

|---|---|---|

| Photodynamic Therapy | Utilizes reactive oxygen species generated by this compound | Targeted destruction of cancer cells |

| Environmental Monitoring | Detection of pollutants through photochemical reactions | Real-time monitoring of environmental health |

| Neuroprotection | Protects neuronal cells from oxidative stress | Potential treatment for neurodegenerative diseases |

| Metabolic Disorders | Involvement in glucose metabolism | Management of diabetes-related complications |

Analyse Chemischer Reaktionen

Enzymatic Oxidation via Hemoglobin Derivatives

Oxodihydrothiochrome is generated during oxidative stress when thiamine reacts with reactive intermediates of hemoglobin:

-

Catalysts : Oxoferryl hemoglobin species (+*Hb(IV=O) and Hb(IV=O)) act as peroxidase-like catalysts .

-

Mechanism :

-

Tyrosyl radicals (from hemoglobin-oxidation cycles) oxidize thiamine’s thiazole ring.

-

At high thiamine concentrations, thiamine’s tricyclic and thiol forms scavenge tyrosyl radicals, inhibiting dityrosine formation but producing this compound .

-

In neutral media, thiamine phosphate esters are oxidized to this compound and disulfide compounds .

-

| Reaction Conditions | Reactants | Products | Key Catalysts |

|---|---|---|---|

| Neutral pH, aerobic | Thiamine | This compound, thiochrome | Oxoferryl hemoglobin |

| Alkaline pH, aerobic | Thiamine derivatives | This compound, thiamine disulfide | Tyrosyl radicals |

Photochemical Oxidation with Riboflavin

UV/visible light irradiation in the presence of riboflavin (vitamin B2) drives thiamine oxidation:

-

Mechanism :

| Light Type | Photosensitizer | Oxygen Presence | Products |

|---|---|---|---|

| UVA | Riboflavin | Yes | This compound |

| Visible | Riboflavin | Yes | This compound |

Competing Pathways in Oxidation

-

Thiamine → Thiochrome : Initial oxidation step, mediated by singlet oxygen or tyrosyl radicals .

-

Thiochrome → this compound : Secondary oxidation involving:

Key Byproducts

-

Thiamine Disulfide : Formed during hemoglobin-catalyzed oxidation .

-

Thiochrome : Intermediate in both enzymatic and photochemical pathways .

Oxidative Stress Biomarker

-

This compound accumulation correlates with oxidative damage in proteins like hemoglobin .

-

Thiamine derivatives inhibit dityrosine crosslinking, a marker of oxidative injury .

Phototoxicity in Ocular Tissues

Eigenschaften

CAS-Nummer |

99352-94-0 |

|---|---|

Molekularformel |

C12H14N4O2S |

Molekulargewicht |

278.33 g/mol |

IUPAC-Name |

5-(2-hydroxyethyl)-6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),5,9,11-tetraen-8-one |

InChI |

InChI=1S/C12H14N4O2S/c1-6-9(3-4-17)19-12-15-10-8(11(18)16(6)12)5-13-7(2)14-10/h5,12,17H,3-4H2,1-2H3,(H,13,14,15) |

InChI-Schlüssel |

SFFBMQWMODQHNO-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |

Kanonische SMILES |

CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |

Synonyme |

oxodihydrothiochrome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.